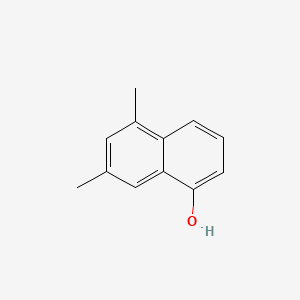

5,7-Dimethyl-1-naphthol

Description

5,7-Dimethyl-1-naphthol is an organic aromatic compound characterized by a naphthalene (B1677914) ring system substituted with a hydroxyl group at the C1 position and two methyl groups at the C5 and C7 positions. nih.govnist.gov While its fundamental properties are documented, its presence in academic and industrial research literature is notably sparse compared to its parent structure, 1-naphthol (B170400), and other more complex derivatives.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Registry Number | 31706-76-0 |

| Molecular Formula | C₁₂H₁₂O |

| Molecular Weight | 172.2231 g/mol |

| IUPAC Name | 5,7-dimethylnaphthalen-1-ol |

Data sourced from NIST and PubChem databases. nih.govnist.gov

The naphthol scaffold, a hydroxyl-substituted naphthalene, is a privileged structure in organic chemistry due to its versatile reactivity and the valuable properties of its derivatives. ijpsjournal.comresearchgate.net As a bicyclic aromatic hydrocarbon, the naphthalene core provides a rigid, π-conjugated system that serves as a foundational building block for more complex molecules. ijpsjournal.com This structural motif is central to a wide array of applications, from pharmaceuticals to materials science.

In medicinal chemistry, the naphthol ring is a key component in numerous bioactive compounds. ijpsjournal.com Naphthol derivatives have demonstrated a broad spectrum of biological activities, including antimicrobial (antibacterial and antifungal), antiviral, anti-inflammatory, and cytotoxic properties. mdpi.comnih.gov For instance, amidoalkyl naphthols are a class of compounds recognized for their potential as antiparasitic agents and inhibitors of enzymes like cholinesterase and α-glucosidase. mdpi.com The inherent biological activity of the naphthol core makes it a frequent starting point for the development of new therapeutic agents. researchgate.netnih.gov

Furthermore, the naphthol structure is a versatile intermediate in chemical synthesis. It readily undergoes reactions such as azo coupling to form dyes and serves as a precursor for various pharmaceuticals, including the beta-blocker nadolol (B74898) and the antidepressant sertraline. Its utility is also demonstrated in multicomponent reactions, such as the Betti reaction, where it is used to construct complex heterocyclic systems with potential pharmaceutical applications. chemicalpapers.com The reactivity of the hydroxyl group and the aromatic rings allows for a high degree of functionalization, enabling chemists to synthesize a diverse library of molecules. researchgate.net

Despite the extensive research into the broader family of naphthols, the specific compound this compound remains largely uninvestigated in the scientific literature. While its basic chemical identity and some physical properties are cataloged in chemical databases, there is a conspicuous absence of in-depth studies on its synthesis, reactivity, and potential applications. nih.govnist.govchemeo.com

The existing research landscape is rich with studies on other substituted naphthols. For example, the synthesis and biological evaluation of various polyhalogenated, amidoalkyl, and diazenyl-based naphthol derivatives are well-documented. researchgate.netmdpi.comnih.gov These studies often explore how different substituents on the naphthalene ring influence the molecule's electronic properties and biological efficacy. researchgate.net Similarly, compounds like 1-(N-Dimethyl)amino-7-naphthol have been investigated for their fluorescent properties and use as biological probes. ontosight.ai

This focus on other derivatives highlights a significant knowledge gap concerning this compound. Key research questions remain unanswered:

What are the most efficient synthetic routes to produce this compound with high purity and yield?

How do the specific 5,7-dimethyl substitution pattern influence the compound's chemical reactivity compared to 1-naphthol or other dimethyl-isomers?

Does this compound possess any notable biological, fluorescent, or material properties that would warrant further investigation?

The lack of published data on these aspects suggests that this compound is an underexplored area of chemical space. The academic community has not, to date, extensively pursued this specific isomer, making it a potential subject for future foundational research to characterize its properties and explore its synthetic utility and potential applications.

Structure

3D Structure

Properties

CAS No. |

31706-76-0 |

|---|---|

Molecular Formula |

C12H12O |

Molecular Weight |

172.22 g/mol |

IUPAC Name |

5,7-dimethylnaphthalen-1-ol |

InChI |

InChI=1S/C12H12O/c1-8-6-9(2)10-4-3-5-12(13)11(10)7-8/h3-7,13H,1-2H3 |

InChI Key |

ZMYBSCDKKBZCTM-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C2C=CC=C(C2=C1)O)C |

Origin of Product |

United States |

Synthetic Methodologies for 5,7 Dimethyl 1 Naphthol and Its Derivatives

Direct Synthetic Routes to 5,7-Dimethyl-1-naphthol

The direct synthesis of this compound is not commonly detailed in readily available literature. However, a logical and established synthetic strategy involves the construction of a substituted tetralone precursor, followed by aromatization to yield the desired naphthol.

Classical Organic Transformations

A classical approach to synthesizing this compound hinges on the formation and subsequent dehydrogenation of 5,7-dimethyl-1-tetralone (B79758). This multi-step process typically begins with a Friedel-Crafts acylation reaction.

A plausible route starts with the Friedel-Crafts acylation of a substituted aromatic compound, such as 3,5-dimethylphenylacetic acid, with a reagent like succinic anhydride (B1165640) in the presence of a Lewis acid catalyst (e.g., aluminum chloride). This would be followed by an intramolecular Friedel-Crafts reaction (cyclization) to form the tetralone ring system. The resulting 5,7-dimethyl-1-tetralone can then be subjected to dehydrogenation to introduce the aromaticity of the naphthalene (B1677914) ring.

The dehydrogenation of the tetralone to the naphthol can be achieved using various reagents. A common and effective method is catalytic dehydrogenation using palladium on carbon (Pd/C) at elevated temperatures. The reaction involves the removal of hydrogen atoms from the saturated ring of the tetralone, leading to the formation of the aromatic naphthalene ring and the desired this compound.

Table 1: Plausible Classical Synthesis of this compound

| Step | Reactants | Reagents/Catalysts | Product |

| 1 | 3,5-Dimethylphenylacetic acid, Succinic anhydride | AlCl₃ | 4-(3,5-Dimethylphenyl)-4-oxobutanoic acid |

| 2 | 4-(3,5-Dimethylphenyl)-4-oxobutanoic acid | Polyphosphoric acid | 5,7-Dimethyl-3,4-dihydronaphthalen-1(2H)-one (5,7-Dimethyl-1-tetralone) |

| 3 | 5,7-Dimethyl-1-tetralone | Palladium on Carbon (Pd/C), Heat | This compound |

Modern Catalyst-Mediated Approaches

Modern synthetic methods may offer more efficient or milder routes to this compound. While specific catalyst-mediated approaches for this exact molecule are not extensively documented, contemporary organic synthesis provides several potential strategies.

One such approach could involve a transition-metal-catalyzed cross-coupling reaction to construct the naphthalene skeleton. For instance, a properly substituted halobenzene could be coupled with a suitable boronic acid derivative in a Suzuki coupling reaction, followed by cyclization and aromatization steps.

Another modern approach could utilize a cascade reaction, where a series of transformations occur in a single pot. For example, a Prins/Friedel-Crafts cyclization cascade could potentially be employed to construct the substituted tetralin core, which can then be dehydrogenated. beilstein-journals.org

Synthesis of Substituted this compound Derivatives

The hydroxyl group of this compound serves as a versatile handle for further functionalization, allowing for the synthesis of a variety of derivatives, most notably esters and ethers.

Functional Group Interconversions and Derivatization Strategies

Esterification of this compound can be readily achieved by reacting it with an acylating agent, such as an acid anhydride or an acyl chloride, often in the presence of a base or an acid catalyst. libretexts.orgsydney.edu.au

A common and straightforward method for the synthesis of 5,7-dimethyl-1-naphthyl acetate (B1210297) involves the reaction of this compound with acetic anhydride. rsc.org This reaction is typically carried out in the presence of a base like pyridine (B92270) or a catalytic amount of a strong acid. The base neutralizes the acetic acid byproduct, driving the reaction to completion.

Table 2: Synthesis of 5,7-Dimethyl-1-naphthyl Acetate

| Reactant 1 | Reactant 2 | Catalyst/Solvent | Product | Typical Yield |

| This compound | Acetic Anhydride | Pyridine | 5,7-Dimethyl-1-naphthyl acetate | High |

The synthesis of ethers from this compound is most commonly accomplished through the Williamson ether synthesis. khanacademy.orgwikipedia.org This method involves the deprotonation of the naphthol to form a nucleophilic naphthoxide ion, which then undergoes a nucleophilic substitution reaction with an alkyl halide.

For the preparation of 1-methoxy-5,7-dimethylnaphthalene, this compound is first treated with a strong base, such as sodium hydride (NaH) or potassium hydroxide (B78521) (KOH), to generate the corresponding sodium or potassium 5,7-dimethyl-1-naphthoxide. khanacademy.org This alkoxide is then reacted with a methylating agent, typically methyl iodide (CH₃I) or dimethyl sulfate (B86663) ((CH₃)₂SO₄), to yield the desired methyl ether. The reaction is an S_N2 process and is generally efficient. khanacademy.org

Table 3: Synthesis of 1-Methoxy-5,7-dimethylnaphthalene (Williamson Ether Synthesis)

| Reactant 1 | Reagent 1 | Reactant 2 | Solvent | Product |

| This compound | Sodium Hydride (NaH) | Methyl Iodide (CH₃I) | Tetrahydrofuran (THF) or Dimethylformamide (DMF) | 1-Methoxy-5,7-dimethylnaphthalene |

Halogenation

Specific literature detailing the direct halogenation of this compound is scarce. However, general principles of electrophilic aromatic substitution on substituted naphthalenes can provide insights into the expected reactivity. The hydroxyl group at the 1-position is a strong activating group and directs electrophiles to the ortho (2- and 4-) and para (not available) positions. The methyl groups at the 5- and 7-positions are also activating and will influence the regioselectivity of the reaction.

In the case of 1-naphthol (B170400), electrophilic substitution, such as halogenation, typically occurs at the 2- and 4-positions. For this compound, the 2- and 4-positions remain the most likely sites for halogenation. The steric hindrance from the adjacent methyl group at the 5-position might influence the ratio of 2-halo to 4-halo isomers.

A general procedure for the synthesis of halogenated naphthalenes and naphthols involves the electrophilic cyclization of arene-containing propargylic alcohols using reagents like iodine monochloride (ICl), iodine (I₂), bromine (Br₂), N-bromosuccinimide (NBS), and phenylselenyl bromide (PhSeBr). nih.gov This methodology provides regioselective access to a variety of substituted naphthalenes. nih.gov While not specific to this compound, such methods could potentially be adapted for its halogenation.

Table 1: Potential Halogenation Reactions of this compound (Hypothetical)

| Reagent | Expected Major Product(s) | Reaction Conditions |

| Br₂ in CCl₄ | 2-Bromo-5,7-dimethyl-1-naphthol and/or 4-Bromo-5,7-dimethyl-1-naphthol | Room temperature, dark |

| SO₂Cl₂ | 2-Chloro-5,7-dimethyl-1-naphthol and/or 4-Chloro-5,7-dimethyl-1-naphthol | Room temperature or gentle heating |

| NBS | 4-Bromo-5,7-dimethyl-1-naphthol | Radical initiator (e.g., AIBN), reflux in CCl₄ |

Nitration

The nitration of naphthalene and its derivatives is a well-studied electrophilic aromatic substitution reaction. The regioselectivity is highly dependent on the reaction conditions and the nature of the substituents on the naphthalene ring. For 1-naphthol, nitration typically yields a mixture of 2-nitro and 4-nitro derivatives.

In a study on the nitration of 1-isopropyl-4,7-dimethylnaphthalene, a total regioselectivity for nitration at the 3-position was achieved under mild conditions using nitric acid in dichloromethane. jmaterenvironsci.com This suggests that the electronic and steric effects of the alkyl substituents play a significant role in directing the incoming nitro group. For this compound, the powerful directing effect of the hydroxyl group would likely dominate, leading to nitration at the 2- and 4-positions. The presence of the methyl groups might further influence the product distribution.

A study on the charge-transfer nitration of 1,4-dimethylnaphthalene (B47064) showed the formation of 1,4-dimethyl-2-nitronaphthalene, highlighting that the positions activated by the alkyl groups are susceptible to nitration.

Table 2: Potential Nitration Products of this compound (Hypothetical)

| Nitrating Agent | Expected Major Product(s) | Reaction Conditions |

| HNO₃/H₂SO₄ | 2-Nitro-5,7-dimethyl-1-naphthol and 4-Nitro-5,7-dimethyl-1-naphthol | Low temperature (e.g., 0 °C) |

| HNO₃ in Acetic Acid | 2-Nitro-5,7-dimethyl-1-naphthol and 4-Nitro-5,7-dimethyl-1-naphthol | Room temperature |

Alkylation and Arylation Reactions

Friedel-Crafts alkylation and acylation are fundamental reactions for introducing alkyl and acyl groups onto aromatic rings. The alkylation of naphthalenes can be complex due to the potential for polyalkylation and rearrangement of the alkyl group. The acylation reaction, however, is generally more straightforward and provides a route to alkylated naphthalenes via subsequent reduction of the ketone functionality.

A study on the Friedel-Crafts acetylation of 2,7-dimethylnaphthalene (B47183) resulted in a mixture of three isomers, with the 1-acyl derivative usually predominating. rsc.org This indicates that the positions adjacent to the existing methyl groups are reactive towards acylation. For this compound, the hydroxyl group would strongly direct acylation to the 2- and 4-positions.

The choice of catalyst and reaction conditions can significantly influence the outcome of Friedel-Crafts reactions on naphthalenes. Lewis acids like aluminum chloride (AlCl₃) are commonly used. byjus.com

Multicomponent Reaction (MCR) Approaches for Naphthol Derivatives

Multicomponent reactions (MCRs) are powerful tools in organic synthesis, allowing the construction of complex molecules in a single step from three or more starting materials. Naphthols are frequently used as components in MCRs to generate a diverse range of heterocyclic compounds.

One common MCR involving naphthols is the Betti reaction, which is a one-pot synthesis of aminobenzylnaphthols from 2-naphthol (B1666908), an aldehyde, and an amine. sci-hub.se Another example is the synthesis of amidoalkyl naphthols through a three-component reaction of a naphthol, an aldehyde, and an amide or urea. acs.org These reactions highlight the utility of the nucleophilic character of the naphthol ring in MCRs.

While specific examples involving this compound in MCRs are not readily found, its structural similarity to other naphthols suggests its potential applicability in such reactions. The electron-donating methyl groups would likely enhance the nucleophilicity of the naphthalene ring, potentially increasing its reactivity in MCRs.

Biocatalytic and Enzymatic Synthetic Pathways

Biocatalysis offers an environmentally friendly and highly selective alternative to traditional chemical synthesis. Enzymes such as monooxygenases and peroxidases can catalyze the hydroxylation of aromatic compounds.

The enzymatic synthesis of a fluorescent polymer of 2-naphthol has been demonstrated using horseradish peroxidase. researchgate.net This indicates that the naphthol scaffold is amenable to enzymatic polymerization. Furthermore, the biocatalytic oxidation of naphthalene to 1-naphthol has been achieved using whole cells expressing toluene (B28343) ortho-monooxygenase. nih.gov

While there is no specific report on the biocatalytic synthesis of this compound, the enzymatic hydroxylation of 5,7-dimethylnaphthalene could be a potential route. The regioselectivity of such a reaction would depend on the specific enzyme used. Flavin-dependent monooxygenases, for instance, are known to catalyze a broad range of hydroxylation reactions on activated arenes. nih.gov

Stereoselective Synthesis and Chiral Resolution in the Context of Dimethyl Naphthols

The synthesis of enantiomerically pure naphthol derivatives is of great interest due to their applications as chiral ligands and auxiliaries in asymmetric catalysis.

Chiral Resolution Techniques for Naphthol Analogues

Chiral resolution is the process of separating a racemic mixture into its individual enantiomers. For naphthol analogues like the widely studied 1,1'-bi-2-naphthol (B31242) (BINOL), several techniques are employed. nih.gov

The most classic method is diastereomeric salt crystallization . This involves reacting the racemic naphthol (which is weakly acidic) with a single enantiomer of a chiral base, such as N-benzylcinchonidinium chloride. acs.orgorgsyn.org This reaction creates a pair of diastereomeric salts which, unlike enantiomers, have different physical properties, most importantly, different solubilities. This difference allows one diastereomer to be crystallized selectively from the solution, thereby separating it from the other. The chiral resolving agent can then be removed to yield the enantiomerically pure naphthol.

A more modern and widely applicable technique is chiral chromatography , particularly High-Performance Liquid Chromatography (HPLC). nih.gov In this method, the racemic mixture is passed through a column containing a chiral stationary phase (CSP). The two enantiomers interact differently with the CSP, causing them to travel through the column at different rates and elute separately. This allows for both analytical determination of enantiomeric purity and preparative-scale separation. nih.govnih.gov Specialized CSPs, such as those derived from dipeptides, have been developed to achieve high separation factors for racemic BINOL. nih.govnih.gov

Interactive Table 2: Comparison of Chiral Resolution Techniques for Naphthol Analogues

| Technique | Principle | Advantages | Disadvantages |

|---|---|---|---|

| Diastereomeric Crystallization | Formation of diastereomeric salts with a chiral resolving agent, followed by separation based on differential solubility. acs.orgorgsyn.org | Cost-effective for large-scale separation, well-established technique. | Success is unpredictable, can be labor-intensive, and relies on finding a suitable resolving agent. |

| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase leads to separation. nih.gov | Broadly applicable, highly efficient for both analysis and preparative separation, high purity achievable. nih.govnih.gov | Higher cost of chiral columns and solvents, may be less suitable for very large industrial scales compared to crystallization. |

Control of Enantioselectivity and Diastereoselectivity

Rather than separating a mixture of stereoisomers, modern synthetic chemistry often aims to control their formation directly through asymmetric synthesis. This involves using a chiral influence—such as a catalyst, auxiliary, or reagent—to guide the reaction to produce predominantly one enantiomer or diastereomer.

A prominent strategy is the use of chiral metal catalysts . For example, the enantioselective oxidative coupling of 2-naphthol derivatives can be achieved using catalysts formed from a metal salt (e.g., copper or iron(II) salts) and a chiral ligand. acs.orgacs.orgrsc.org In one approach, a catalyst prepared from cuprous chloride and a chiral diamine derived from proline was used to produce binaphthols with good enantioselectivity. acs.orgacs.org The chiral ligand creates a three-dimensional environment around the metal center, which directs the approach of the naphthol substrates, favoring the formation of one atropisomer over the other.

Similarly, chiral Brønsted acids can act as catalysts. In the asymmetric Friedel-Crafts alkylation of naphthols, a chiral phosphoric acid catalyst can be used to control the stereochemical outcome, leading to products with high enantiomeric excess. researchgate.net

The control of diastereoselectivity often arises in reactions like the Diels-Alder cycloaddition. By using a chiral auxiliary attached to the dienophile, chemists can direct the approach of the diene from one face of the dienophile over the other. This leads to the preferential formation of one diastereomer. The auxiliary can be cleaved after the reaction to reveal the desired product. This method allows for predictable and high levels of stereocontrol.

Reaction Mechanisms and Reactivity Studies of 5,7 Dimethyl 1 Naphthol

Mechanistic Investigations of Synthesis Pathways

The formation of 5,7-dimethyl-1-naphthol and related naphthol derivatives can be achieved through various synthetic routes, each with distinct mechanistic features. These pathways include pericyclic reactions, oxidative couplings, and rearrangements, as well as nucleophilic and electrophilic substitutions.

Pericyclic Reactions (e.g., Diels-Alder Derived Aromatizations)

Pericyclic reactions, particularly the Diels-Alder reaction, represent a powerful strategy for the construction of the naphthalene (B1677914) core. rsc.orgmasterorganicchemistry.com This type of reaction involves the [4+2] cycloaddition of a diene and a dienophile to form a six-membered ring. rsc.orgmasterorganicchemistry.com Subsequent aromatization of the resulting cycloadduct can lead to the formation of substituted naphthalenes. While specific examples detailing the synthesis of this compound via a Diels-Alder reaction are not prevalent in the provided search results, the general principles of this methodology are well-established for constructing complex cyclic systems. rsc.orgmasterorganicchemistry.comuni-konstanz.de The reaction's efficiency can be influenced by factors such as Lewis acid catalysis, which can accelerate the process. kpfu.ru The regioselectivity and stereoselectivity of the Diels-Alder reaction are critical for controlling the substitution pattern of the final naphthalene product. nih.gov

The intramolecular variant of the Diels-Alder reaction is particularly useful for creating fused ring systems, where the diene and dienophile are part of the same molecule. masterorganicchemistry.com This approach is effective in forming five- and six-membered rings in addition to the newly formed six-membered ring of the cycloaddition. masterorganicchemistry.com

Oxidative Coupling Mechanisms

The oxidative coupling of naphthols is a prominent method for the synthesis of binaphthol (BINOL) derivatives. mdpi.comacs.orgnih.gov This reaction typically involves the use of a metal catalyst, such as iron, copper, or vanadium, and an oxidant like oxygen or hydrogen peroxide. mdpi.comacs.orgrsc.orgnih.gov The mechanism is believed to proceed through a radical-anion or a radical-radical coupling pathway. nih.govescholarship.orgacs.org

In iron-catalyzed systems, for instance, an Fe(II) complex can be oxidized to a higher-valent iron species which then facilitates the coupling of two naphthol units. rsc.orgresearchgate.net The reaction can be rendered enantioselective by employing chiral ligands that coordinate to the metal center, influencing the stereochemical outcome of the C-C bond formation. mdpi.comacs.orgrsc.orgacs.org The choice of ligand and metal salt can significantly impact the yield and enantioselectivity of the reaction. mdpi.com For example, iron perchlorate (B79767) in combination with a bisquinolyldiamine ligand has been shown to effectively catalyze the asymmetric oxidative coupling of 2-naphthols. mdpi.comnih.govdntb.gov.ua Similarly, copper complexes with chiral diamine ligands have been used to achieve enantioselective oxidative coupling of naphthols. acs.org

The reaction conditions, including the solvent and the presence of additives, can also play a crucial role. For example, the use of molecular sieves and an oxygen atmosphere at elevated temperatures has been found to be effective in certain iron-catalyzed systems. mdpi.com

Nucleophilic and Electrophilic Substitution Patterns

The aromatic rings of naphthols are susceptible to both nucleophilic and electrophilic substitution reactions, allowing for the introduction of various functional groups. The hydroxyl group of the naphthol is an activating, ortho-, para-directing group for electrophilic aromatic substitution. However, the precise position of substitution is influenced by the presence of other substituents on the ring system. acs.org

For example, in electrophilic amination reactions of substituted naphthalenes, the regioselectivity is highly dependent on the steric and electronic properties of both the naphthalene substrate and the aminating agent. acs.orgacs.org In some cases, amination occurs at the β-positions (2, 3, 6, or 7), which is in contrast to typical electrophilic aromatic substitutions on naphthalene that favor α-functionalization. acs.org

Nucleophilic substitution reactions on naphthols are also possible. For instance, the Gabriel phthalimide (B116566) synthesis, which involves the nucleophilic substitution of alkyl halides, is a classic method for preparing primary amines. byjus.com

Regioselectivity in Chemical Transformations of this compound

The regioselectivity of chemical reactions involving this compound is a critical aspect that determines the structure of the final products. The interplay of electronic and steric factors governs where a chemical transformation will occur on the naphthalene ring system.

Factors Governing Positional Selectivity

The positional selectivity in reactions of substituted naphthols is a complex interplay of several factors:

Electronic Effects: The electron-donating nature of the hydroxyl group and the methyl groups in this compound activates the aromatic ring towards electrophilic attack. The directing influence of these groups favors substitution at specific positions. For instance, the hydroxyl group strongly directs electrophiles to the ortho and para positions.

Steric Hindrance: The presence of the methyl groups at positions 5 and 7, as well as the hydroxyl group at position 1, creates steric bulk that can hinder the approach of reagents to adjacent positions. This steric hindrance can lead to substitution at less crowded sites. rsc.org

Reaction Conditions: The choice of catalyst, solvent, and temperature can significantly influence the regiochemical outcome of a reaction. nih.govrsc.org For example, in the Friedel-Crafts alkylation of β-naphthol, the use of a strong Brønsted acid catalyst like p-toluenesulfonic acid in acetonitrile (B52724) was found to be optimal for achieving high yields of the desired product. rsc.org

Nature of the Reagent: The size and reactivity of the electrophile or nucleophile also play a crucial role in determining the site of attack. Larger reagents may preferentially react at less sterically hindered positions.

In the context of oxidative coupling, the substitution pattern of the naphthol starting material influences both the reactivity and the selectivity of the reaction. nih.gov Factors such as the oxidation potential of the substrate and the ability of substituents to participate in chelation with the metal catalyst are important determinants of the reaction's outcome. nih.gov

Control Strategies for Regioselective Functionalization

The ability to selectively introduce functional groups at specific positions on the naphthol scaffold is crucial for synthesizing complex molecules. For substituted naphthols like this compound, achieving regioselectivity requires overcoming the challenge of multiple potential reaction sites. Research into naphthol chemistry has led to several effective control strategies, primarily involving metal catalysis and directing groups. nih.gov

One of the most powerful techniques is C-H activation, which allows for the direct functionalization of carbon-hydrogen bonds. nih.gov By employing specific directing groups, chemists can guide a metal catalyst to a particular C-H bond, ensuring the reaction occurs only at the desired position. This strategy has been successfully applied to various naphthalene derivatives. nih.gov

Another key strategy is the Friedel-Crafts reaction, a classic method for C-C bond formation. Recent advancements have demonstrated catalytic, regioselective Friedel-Crafts alkylation of β-naphthol with allylic alcohols, achieving selective α-alkylation with high yields under mild conditions. rsc.orgrsc.org This approach highlights the use of specific catalysts, such as p-toluenesulfonic acid, to control the position of alkylation. rsc.org The regioselectivity can also be influenced by blocking existing reactive sites; for instance, using an ortho-blocked arenol (B1447636) like 2,6-dimethyl phenol (B47542) directs the functionalization to the para-position. rsc.org

The table below summarizes various catalytic systems and their effectiveness in achieving regioselective functionalization of naphthol derivatives.

| Catalyst System | Reactants | Functionalization Type | Regioselectivity | Yield (%) |

| p-Toluenesulfonic acid | β-Naphthol, Allylic Alcohols | α-Alkylation | Selective for the α-position | Up to 96 rsc.orgrsc.org |

| Rh-Catalyst with Cu(OAc)₂ | 1-Aryl-2-naphthols, Internal Alkynes | C(sp²)-H Functionalization/Annulation | Forms spirocyclic enones | 33–98 acs.org |

| Pd(PPh₃)₄ with S-tol-BINAP | 1,3-Dienes, 2-Bromoamides | Enantioselective Cyclization | Forms chiral γ-lactams | Up to 65 acs.org |

Electrocatalytic and Electrochemical Reactions of Naphthol Systems

The electrochemical behavior of naphthols is a field of significant interest due to its application in synthesis and the development of sensors. Naphthols, much like phenols, undergo irreversible oxidation at an electrode surface, which typically leads to the formation of naphthoxyl radicals and subsequent polymerization. mdpi.com However, the specifics of these reactions, including the nature of the resulting polymer (conducting vs. insulating), depend heavily on the isomer (1-naphthol vs. 2-naphthol) and the solvent used. mdpi.com For instance, the electrooxidation of 1-naphthol (B170400) in acetonitrile on a glassy carbon or platinum electrode can form a conducting polymer. mdpi.com

Electrochemical methods offer a sustainable and efficient alternative to traditional chemical oxidation. acs.org Anodic oxidation can be used for dehydrogenative coupling reactions, minimizing waste as the only byproduct is hydrogen. acs.org Recent studies have focused on the electrochemical dearomatization of 2-naphthols to produce naphthalenone derivatives through C–O homocoupling and alkoxylation. nih.gov These metal-free electrochemical processes are considered environmentally friendly and cost-effective. nih.gov

The solvent plays a critical role in determining the reaction outcome. The use of 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) as a solvent has been shown to be key in guiding the electrochemical oxidation of 4-methoxy-1-naphthol (B1194100) towards the formation of a novel polycyclic naphthalenone motif, preventing the typical homocoupling products seen in solvents like acetonitrile. acs.org

The development of chemically modified electrodes, such as TEMPO-modified graphite (B72142) felt, has enabled the electrocatalytic oxidative coupling of naphthols and their ethers, further expanding the synthetic utility of electrochemical reactions. jst.go.jp Computational modeling, particularly using the Computational Hydrogen Electrode (CHE) method, is advancing our understanding of the thermodynamics and kinetics at electrode/electrolyte interfaces, which is crucial for designing more efficient electrocatalysts. nih.govboisestate.edu

The following table details outcomes of various electrochemical reactions on naphthol systems.

| Reaction Type | Naphthol System | Conditions | Key Outcome |

| Oxidative Dearomatization | 2-Naphthols | Metal-free, undivided cell | C–O homocoupling and alkoxylation to form naphthalenones. nih.gov |

| Dehydrogenative sp²-Coupling | 4-Methoxy-1-naphthol | Flow electrolysis in HFIP | Formation of a novel polycyclic naphthalenone motif. acs.org |

| Electrooxidation | 1-Naphthol | Acetonitrile, Pt or glassy carbon electrode | Formation of a conducting polymer film. mdpi.com |

| Electrooxidation | 2-Naphthol (B1666908) | Acetonitrile | Formation of an insulating polymer. mdpi.com |

Catalysis in 5,7 Dimethyl 1 Naphthol Chemistry

Homogeneous Catalysis Applications

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, offers high selectivity and mild reaction conditions. Its application to the naphthol scaffold is extensive, though specific examples involving 5,7-Dimethyl-1-naphthol are concentrated in particular areas.

While palladium, copper, and rhodium complexes are workhorse catalysts for a vast number of transformations on the general naphthol framework—including cross-couplings, C-H functionalizations, and hydrogenations—published research focusing specifically on this compound as a substrate for these reactions is not widely available. The principles of these catalytic reactions are well-established for naphthol derivatives, but detailed findings for the 5,7-dimethyl substituted variant are not extensively documented in the scientific literature.

Acid catalysis represents a key area where this compound finds application, particularly in the synthesis of polymers for industrial use. This compound can serve as a monomer in polycondensation reactions, catalyzed by both Brønsted and Lewis acids, to produce specialized phenolic resins.

These resins are crucial components in epoxy resin compositions used for encapsulating semiconductor devices. google.comgoogle.com In one synthetic method, this compound is polycondensed with an alkyl-substituted phenol (B47542) and formaldehyde (B43269) in the presence of an acidic catalyst. google.com Alternatively, a two-step method involves first reacting the alkyl-substituted phenol with formaldehyde under basic catalysis (e.g., NaOH, KOH, ammonia), followed by the addition of this compound and an acid catalyst to promote co-condensation. google.comgoogle.com The resulting novolac-type resins, which incorporate the this compound structure, exhibit desirable properties for electronics, including high flame resistance, hydrophobicity, and thermal stability. google.comgoogle.com

Table 1: Catalysts Used in the Synthesis of Phenolic Resins from this compound

| Catalyst Type | Example Catalysts | Process | Application of Product | Source(s) |

|---|---|---|---|---|

| Acidic Catalyst | Known novolac synthesis catalysts | Polycondensation | Curing agents for epoxy resins | google.com |

Heterogeneous Catalysis Systems

Heterogeneous catalysis, which involves a catalyst in a different phase from the reactants, is vital for industrial processes due to the ease of catalyst separation and recycling. While heterogeneous catalysts are used for various naphthol transformations, specific studies detailing the use of this compound as a reactant in such systems are limited. The acid-catalyzed polymerization mentioned previously could potentially be carried out with solid acid catalysts, which would classify it as a heterogeneous system, although specific examples are not detailed in the available literature.

Organocatalysis and Biocatalysis

Organocatalysis, the use of small organic molecules to accelerate reactions, and biocatalysis, which employs enzymes, are powerful strategies for asymmetric synthesis. These methods have been successfully applied to the dearomatization and functionalization of various naphthol derivatives. However, research explicitly detailing the organo- or biocatalytic transformation of this compound as the starting substrate is not prominently featured in the reviewed scientific literature.

Development of Novel Catalytic Systems for Naphthol Synthesis and Derivatization

While the derivatization of this compound is not widely reported, its formation through catalytic processes has been observed. The compound has been identified as a product in the catalytic upgrading of biomass, highlighting the role of catalysis in its synthesis from renewable feedstocks.

Specifically, this compound is one of the many compounds found in the bio-oil produced during the catalytic steam reforming of biomass pyrolysis volatiles. ehu.es In these processes, different catalytic materials are used to convert the complex mixture of biomass-derived compounds into a more stable liquid fuel or chemical feedstock. The presence of this compound in the product stream depends on the specific catalyst used.

Similarly, it has been identified in the hydrocarbon oil produced from the co-deoxy-liquefaction of biomass (soybean stalk) and vegetable oil. researchgate.net The process uses the inherent properties of the feedstock and thermal conditions, which can be influenced by catalysts, to produce a range of chemical compounds, including various naphthol derivatives. researchgate.net

Table 2: Identification of this compound in Catalytic Biomass Conversion

| Catalytic Process | Feedstock | Catalyst/Bed Material | Product Stream | Identified Compound | Source(s) |

|---|---|---|---|---|---|

| Catalytic Steam Reforming | Biomass Pyrolysis Volatiles | γ-Al2O3, FCC | Bio-oil | This compound | ehu.es |

Advanced Spectroscopic Analysis for Structural Elucidation of 5,7 Dimethyl 1 Naphthol

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules. It provides information on the chemical environment of magnetically active nuclei, such as hydrogen (¹H) and carbon (¹³C).

One-dimensional NMR spectra offer fundamental insights into the molecular structure. The ¹H NMR spectrum reveals the number of different types of protons, their chemical environment, and their proximity to other protons. The ¹³C NMR spectrum provides analogous information for the carbon atoms within the molecule.

The ¹³C NMR spectrum for a substituted naphthol would show signals for the aromatic carbons, with the carbon bearing the hydroxyl group appearing at a characteristically downfield chemical shift. Carbons in the naphthalene (B1677914) ring typically resonate in the range of 100-150 ppm. rsc.orgchemicalbook.com

Expected ¹H NMR Data for 5,7-Dimethyl-1-naphthol:

| Proton | Expected Chemical Shift (ppm) | Multiplicity |

| OH | ~5.0 - 6.0 | Singlet |

| Aromatic CH | ~7.0 - 8.0 | Multiplets/Singlets |

| CH₃ (at C5) | ~2.4 - 2.7 | Singlet |

| CH₃ (at C7) | ~2.4 - 2.7 | Singlet |

Expected ¹³C NMR Data for this compound:

| Carbon | Expected Chemical Shift (ppm) |

| C-OH (C1) | ~150 - 155 |

| Aromatic C | ~110 - 140 |

| Aromatic C-CH₃ (C5, C7) | ~135 - 140 |

| CH₃ | ~20 - 25 |

Two-dimensional NMR experiments provide further structural detail by revealing correlations between different nuclei.

Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy is used to identify long-range (typically 2-3 bond) correlations between protons and carbons. This is crucial for establishing the connectivity of the naphthalene rings and the positions of the methyl and hydroxyl substituents. For example, correlations would be expected between the methyl protons and the adjacent aromatic carbons, confirming their attachment points. ipb.ptresearchgate.net

Nuclear Overhauser Effect Spectroscopy (NOESY) provides information about the spatial proximity of protons. This can be used to confirm the relative positions of the substituents on the naphthalene ring. For instance, a NOESY experiment could show through-space correlations between the protons of one methyl group and nearby aromatic protons, helping to solidify the assignment of the 5- and 7-positions. ipb.pt

J-resolved spectroscopy separates chemical shift information from spin-spin coupling information into two different dimensions. This can simplify complex multiplets in the ¹H NMR spectrum, aiding in the determination of coupling constants and confirming the substitution pattern of the aromatic rings.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns. The molecular formula of this compound is C₁₂H₁₂O, with a molecular weight of approximately 172.22 g/mol . nist.gov

In Electron Ionization Mass Spectrometry (EI-MS), the sample is bombarded with high-energy electrons, causing ionization and extensive fragmentation. The resulting mass spectrum shows a molecular ion peak (M⁺) corresponding to the intact molecule, as well as numerous fragment ion peaks. The NIST WebBook provides access to the EI-MS spectrum of this compound. nist.govnist.gov The fragmentation pattern is a unique fingerprint of the molecule and can be used for its identification.

Key Features of the EI-MS of this compound:

| m/z | Interpretation |

| 172 | Molecular Ion (M⁺) |

| 157 | Loss of a methyl group (-CH₃) |

| 129 | Loss of a methyl group and carbon monoxide (-CH₃, -CO) |

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio, allowing for the determination of the elemental composition of the molecular ion and its fragments. This is a critical tool for confirming the molecular formula of a compound. For this compound (C₁₂H₁₂O), HRMS would be able to distinguish its exact mass from other compounds with the same nominal mass but different elemental compositions. While specific HRMS data for this compound was not found in the search results, this technique is a standard method for unambiguous formula determination in chemical analysis. rsc.orgacs.org

Infrared (IR) Spectroscopy and UV-Visible (UV-Vis) Spectroscopy

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide information about the functional groups present in a molecule and its electronic properties, respectively.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions of its chemical bonds. The IR spectrum of this compound would be expected to show a broad absorption band in the region of 3200-3600 cm⁻¹ due to the O-H stretching of the hydroxyl group. wikipedia.org Sharp peaks corresponding to C-H stretching of the aromatic and methyl groups would appear around 2850-3100 cm⁻¹. Aromatic C=C stretching vibrations would be observed in the 1400-1600 cm⁻¹ region.

UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to electronic transitions within the molecule. Naphthalene and its derivatives exhibit characteristic absorption spectra due to π-π* transitions. researchgate.netresearchgate.net For 1-naphthol (B170400), two main absorption bands, the ¹Lₐ and ¹Lₑ bands, are typically observed. researchgate.netnist.gov The addition of methyl groups to the naphthalene ring would be expected to cause a slight red shift (shift to longer wavelengths) of these absorption bands. The UV-Vis spectrum provides a useful fingerprint for the chromophoric naphthalene system.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unequivocal proof of molecular structure, including bond lengths, bond angles, and intermolecular interactions.

In a hypothetical crystallographic analysis of this compound, a suitable single crystal would be grown and irradiated with monochromatic X-rays. The resulting diffraction pattern would be collected and analyzed to generate an electron density map, from which the atomic positions can be determined.

Table 1: Hypothetical Crystallographic Data for this compound

| Parameter | Expected Value |

| Chemical Formula | C₁₂H₁₂O |

| Molecular Weight | 172.22 g/mol |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or similar |

| Unit Cell Dimensions | To be determined |

| Molecules per Unit Cell (Z) | To be determined |

| Density (calculated) | To be determined |

It is important to emphasize that the data in Table 1 is hypothetical and serves to illustrate the type of information obtained from an X-ray crystallography experiment. The actual crystal structure would reveal the planarity of the naphthalene ring system, the orientation of the hydroxyl and methyl groups, and any intermolecular hydrogen bonding involving the hydroxyl group, which would significantly influence the crystal packing. For example, studies on 1-naphthol have shown that the orientation of the hydroxyl group can be influenced by close-contact H-atom–H-atom interactions, which can lead to non-planar conformations. smu.edu

Gas Chromatography-Mass Spectrometry (GC-MS) for Mixture Analysis

Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. It is an ideal method for analyzing this compound in complex mixtures, such as in environmental samples or synthetic reaction products.

In a typical GC-MS analysis, the mixture is injected into the gas chromatograph, where it is vaporized and separated into its individual components as it passes through a capillary column. The retention time, the time it takes for a compound to travel through the column, is a characteristic property that can be used for preliminary identification. As each component elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio (m/z), serves as a molecular fingerprint, allowing for definitive identification.

The analysis of alkylnaphthalenes, including dimethylnaphthalene isomers, in various matrices has been extensively studied. ysu.edu These studies provide a framework for understanding the expected GC-MS behavior of this compound.

Table 2: Predicted GC-MS Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₂H₁₂O |

| Molecular Weight | 172.22 g/mol |

| Retention Index | Dependent on column and conditions |

| Key Mass Fragments (m/z) | 172 (M⁺), 157, 129, 115 |

The mass spectrum of this compound is characterized by a molecular ion peak (M⁺) at m/z 172, corresponding to the intact molecule. nist.gov The fragmentation pattern provides further structural information. Common fragmentation pathways for alkylated naphthols include the loss of a methyl group (CH₃), resulting in a fragment at m/z 157 (M-15). Subsequent fragmentations can lead to the loss of other neutral molecules, such as carbon monoxide (CO), giving rise to other characteristic peaks. The interpretation of these fragmentation patterns is crucial for distinguishing between different isomers. libretexts.org

The retention time of this compound in a GC system is dependent on several factors, including the type of capillary column used (e.g., polar vs. non-polar stationary phase), the temperature program of the oven, and the carrier gas flow rate. For instance, on a non-polar column, the elution order of dimethylnaphthalene isomers is primarily influenced by their boiling points and molecular shapes.

In the analysis of a complex mixture containing this compound, the total ion chromatogram (TIC) would show a series of peaks, each corresponding to a different compound. By examining the mass spectrum of the peak corresponding to the retention time of this compound, its presence can be confirmed. Furthermore, by integrating the area under the peak, its relative abundance in the mixture can be quantified, often with the use of an internal standard.

Computational Chemistry and Theoretical Studies of 5,7 Dimethyl 1 Naphthol

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule from first principles. acs.org These methods employ the principles of quantum mechanics to compute the energies and wavefunctions of molecular systems. For 5,7-Dimethyl-1-naphthol, such calculations can elucidate its stability, spectroscopic properties, and potential energy surfaces, providing a foundational understanding of its chemical nature. acs.orgnih.gov

Density Functional Theory (DFT) is a powerful and widely used quantum chemical method for investigating the electronic structure of molecules. nih.gov Instead of calculating the complex many-electron wavefunction, DFT determines the total energy of the system based on its electron density. This approach offers a balance between accuracy and computational cost, making it suitable for studying medium-sized organic molecules like this compound. researchgate.net

DFT calculations can be used to optimize the molecular geometry of this compound, predicting bond lengths, bond angles, and dihedral angles. Furthermore, DFT is employed to calculate a variety of electronic properties, including ionization potentials, electron affinities, and the distribution of atomic charges. researchgate.netubc.ca These calculations are crucial for understanding how the molecule interacts with other chemical species. For instance, studies on related naphthalene (B1677914) and naphthalimide derivatives have successfully used DFT to determine geometries, redox properties, and electronic spectra, demonstrating the utility of this method. researchgate.netubc.caresearchgate.net

Table 1: Illustrative DFT-Calculated Electronic Properties of Naphthalene Derivatives This table presents typical electronic properties that can be calculated for aromatic compounds using DFT, based on findings for related molecules. Specific experimental or calculated values for this compound are not widely published.

| Property | Description | Illustrative Value Range |

|---|---|---|

| Ionization Potential (IP) | The energy required to remove an electron from the molecule. | 7 - 9 eV |

| Electron Affinity (EA) | The energy released when an electron is added to the molecule. | 0.5 - 1.5 eV |

| HOMO-LUMO Gap | The energy difference between the Highest Occupied Molecular Orbital and the Lowest Unoccupied Molecular Orbital, indicating chemical reactivity. | 4 - 6 eV |

| Dipole Moment | A measure of the molecule's overall polarity. | 1 - 2 D |

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely solely on fundamental physical constants and the principles of quantum mechanics, without using experimental data or empirical parameters. These methods are generally more computationally demanding than DFT but can offer higher accuracy, often referred to as the "gold standard" in computational chemistry. acs.org

For a molecule like this compound, ab initio calculations would be valuable for obtaining highly accurate benchmark data for properties such as isomerization energies, bond dissociation energies, and conformational energy differences. acs.org While specific ab initio studies on this compound are not prevalent in the literature, the methodology is extensively applied to smaller aromatic systems to provide definitive theoretical values that can be used to calibrate more cost-effective methods like DFT.

Reaction Pathway Analysis and Transition State Modeling

Understanding how a chemical reaction proceeds requires identifying the most favorable reaction pathway. Computational methods allow for the mapping of the potential energy surface of a reaction, identifying reactants, products, intermediates, and, crucially, transition states. Transition state modeling involves locating the saddle point on the potential energy surface that connects reactants to products, the energy of which corresponds to the activation energy of the reaction. acs.orgresearchgate.net

DFT is a common tool for this purpose. researchgate.net For this compound, this analysis could be applied to various reactions, such as electrophilic aromatic substitution. For example, in a methylation reaction, modeling could predict whether the incoming electrophile would preferentially attack at the C2, C4, C6, or C8 positions by calculating the activation energy for each pathway. lookchem.com The pathway with the lowest activation energy is predicted to be the dominant one. acs.org This approach has been successfully used to predict the mutagenicity of Michael acceptors by calculating the activation energy for their reaction with DNA nucleobases. acs.orgresearchgate.net

Table 2: Hypothetical Activation Energies for Electrophilic Attack on this compound This illustrative table demonstrates how transition state modeling could be used to compare the favorability of different reaction sites. The values are hypothetical.

| Reaction Site | Hypothetical Activation Energy (kcal/mol) | Predicted Favorability |

|---|---|---|

| C2-Position | 22.5 | Low |

| C4-Position | 18.0 | High |

| C6-Position | 25.1 | Very Low |

| C8-Position | 20.3 | Moderate |

Prediction of Reactivity and Selectivity

Computational chemistry provides powerful tools for predicting the reactivity and selectivity of molecules. By analyzing the electronic properties derived from quantum chemical calculations, one can forecast where and how a molecule is likely to react. For this compound, the hydroxyl (-OH) and methyl (-CH₃) groups are electron-donating, activating the naphthalene ring towards electrophilic substitution.

Calculations of the electrostatic potential (ESP) map can visualize the electron-rich and electron-poor regions of the molecule. For this compound, the most negative (electron-rich) regions would be expected around the oxygen atom and at specific carbons on the aromatic rings, indicating the most likely sites for electrophilic attack. acs.org Furthermore, Frontier Molecular Orbital (FMO) theory (discussed in section 6.5) provides a quantitative prediction of reactivity based on the energies and spatial distribution of the HOMO and LUMO. numberanalytics.com The regioselectivity of reactions involving naphthalenes, such as amination, has been shown to be predictable and can sometimes favor positions that contrast with classical electrophilic aromatic substitution rules, highlighting the power of detailed computational analysis. acs.org

Stereochemical Analysis and Racemization Barriers

While this compound itself is an achiral molecule, many of its potential derivatives could be chiral and stereolabile (capable of interconverting between stereoisomers). This is particularly relevant for atropisomers, which are stereoisomers arising from hindered rotation around a single bond. For example, if a bulky substituent were introduced at the C8 position of this compound, rotation around the C1-naphthyl bond could be restricted, creating a chiral molecule.

Computational methods are essential for studying such systems. They can calculate the rotational energy barrier, which is the energy required to overcome the steric hindrance and interconvert the enantiomers (a process known as racemization). By modeling the transition state for bond rotation, the Gibbs free energy of activation (ΔG‡) for racemization can be determined. These theoretical barriers can be compared with experimental data from techniques like dynamic high-performance liquid chromatography (DHPLC). For related chiral biaryl and naphthalene derivatives, computational studies have successfully determined rotational energy barriers, providing critical information on their stereochemical stability.

Frontier Molecular Orbital (FMO) Theory Applications

Frontier Molecular Orbital (FMO) theory is a cornerstone of modern organic chemistry for explaining chemical reactivity. wikipedia.org It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of another. libretexts.org The HOMO is associated with the ability to donate electrons (nucleophilicity), while the LUMO is associated with the ability to accept electrons (electrophilicity). libretexts.orgnumberanalytics.com

For this compound, DFT calculations can determine the energies and visualize the spatial distributions of the HOMO and LUMO.

The HOMO would be expected to have significant electron density on the electron-rich aromatic ring and the oxygen atom, confirming its role as an electron donor in reactions.

The LUMO would be distributed across the aromatic system, indicating where the molecule is most susceptible to nucleophilic attack.

The energy gap between the HOMO and LUMO is a key indicator of chemical reactivity; a smaller gap generally implies higher reactivity because less energy is required to excite an electron from the HOMO to the LUMO. nih.govnumberanalytics.com FMO analysis is widely applied to predict the outcomes and feasibility of pericyclic reactions, such as cycloadditions and sigmatropic rearrangements. wikipedia.orgimperial.ac.uk

Table 3: Illustrative FMO Properties for Aromatic Alcohols This table shows representative FMO data that can be calculated. A smaller HOMO-LUMO gap indicates greater reactivity.

| Molecule | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|

| Phenol (B47542) | -8.50 | -0.50 | 8.00 |

| 1-Naphthol (B170400) | -8.15 | -0.95 | 7.20 |

| This compound (Hypothetical) | -7.95 | -0.85 | 7.10 |

Applications of 5,7 Dimethyl 1 Naphthol As a Chemical Intermediate and Synthetic Scaffold

Precursor in the Synthesis of Complex Organic Molecules

The structure of 5,7-Dimethyl-1-naphthol, with its activated aromatic ring system and phenolic hydroxyl group, makes it a versatile precursor for more elaborate organic structures. It has been identified as a chemical component in the complex mixtures produced during the liquefaction of biomass, indicating its formation as a stable intermediate under thermochemical conditions. google.comresearchgate.netehu.es In this context, it exists as one of many degraded molecules that could potentially be isolated or undergo further reactions. google.com

As a synthetic intermediate, its reactivity is primarily centered on two locations:

The Phenolic Hydroxyl Group: This group can undergo O-alkylation and O-acylation to form ethers and esters, respectively. These reactions are fundamental in modifying the compound's solubility, volatility, and electronic properties, or for introducing further functional handles for subsequent synthetic steps.

The Aromatic Ring: The naphthalene (B1677914) ring is susceptible to electrophilic aromatic substitution. The hydroxyl group is a powerful activating group, directing incoming electrophiles primarily to the ortho (position 2) and para (position 4) positions. The presence of the methyl groups at positions 5 and 7 further influences the electron density of the ring system, potentially affecting the regioselectivity and rate of these substitution reactions. Common electrophilic substitutions for naphthols include nitrosation, halogenation, and formylation.

This reactivity profile allows this compound to serve as a starting scaffold for constructing a variety of more complex molecules, including pharmaceuticals, agrochemicals, and dyes, although specific industrial syntheses starting from this exact isomer are not widely published.

Role in the Development of Advanced Materials Precursors

There is documented evidence of this compound being used as a monomer in the synthesis of precursors for advanced materials, particularly in the fields of electronics and industrial binders.

Patents disclose the use of this compound as one of the possible naphthol compounds for producing phenolic resins intended for semiconductor encapsulation. google.comgoogle.com In this application, it undergoes polycondensation with other phenolic compounds (like o-cresol) and formaldehyde (B43269) under acidic or basic catalysis. google.com The incorporation of the rigid and bulky naphthalene skeleton from the naphthol monomer into the resulting novolac resin enhances key properties of the final material. These improvements include:

Enhanced Thermal Stability and Flame Resistance: The naphthalene structure is inherently more thermally stable than a simple benzene (B151609) ring, which is crucial for materials used in high-temperature processes like solder reflow. google.com

Increased Hydrophobicity and Moisture Resistance: The naphthalene moiety makes the polymer more hydrophobic, which is a desirable trait for protecting sensitive electronic components from moisture. google.com

Reduced Elastic Modulus at High Temperatures: This property contributes to better solder resistance by minimizing stress during thermal cycling. google.com

In a different application, this compound has been identified as a reactive component in bio-binders produced from the liquefaction of biomass. google.com These binders are used for pelletizing and briquetting coal fines. The naphthol groups within this bio-binder are noted to react chemically with groups on the surface of coal particles at elevated temperatures, creating a more stable and cohesive briquette. google.com

| Application Area | Role of this compound | Resulting Material/Product | Key Benefit of Incorporation | Reference |

|---|---|---|---|---|

| Semiconductor Encapsulation | Monomer (co-condensed with phenols and formaldehyde) | Phenolic Novolac Resin | Improves flame resistance, thermal stability, and hydrophobicity. | google.comgoogle.com |

| Coal Fine Agglomeration | Reactive component in a bio-binder | Coal Briquettes/Pellets | Acts as a chemical binder, reacting with coal particles for improved cohesion. | google.com |

Building Block for Ligand Synthesis in Catalysis

The 1-naphthol (B170400) framework is a foundational structure for many important ligands used in homogeneous catalysis, most famously in the BINOL family. While specific ligands derived from this compound are not prominently featured in academic literature, its chemical structure makes it a suitable building block for creating new ligands with tailored properties.

The synthesis of such ligands would typically leverage the hydroxyl group. For example:

Phosphite (B83602) and Phosphonite Ligands: The hydroxyl group can react with chlorophosphines (e.g., PCl₃, PhPCl₂, Ph₂PCl) to form phosphite or phosphonite ligands. These are widely used in transition-metal-catalyzed reactions such as hydroformylation and hydrocyanation.

Schiff Base Ligands: Condensation of a formylated derivative of this compound (prepared via electrophilic substitution) with a primary amine would yield a Schiff base. These are versatile ligands capable of coordinating with a wide range of metal centers, finding use in oxidation, reduction, and carbon-carbon bond-forming reactions.

The two methyl groups at the 5 and 7 positions would play a crucial role in tuning the properties of any resulting ligand. They would influence the steric environment around the metal center, which can be critical for achieving high enantioselectivity in asymmetric catalysis. Electronically, these electron-donating methyl groups would increase the electron density on the naphthalene ring, which in turn modifies the electronic properties of the donor atom (oxygen or a substituent) bound to the metal. This electronic tuning can affect the catalytic activity and stability of the metal complex.

| Potential Ligand Class | Synthetic Route from this compound | Potential Catalytic Applications | Role of Dimethyl Groups |

|---|---|---|---|

| Phosphites / Phosphonites | Reaction of the hydroxyl group with a chlorophosphine. | Hydroformylation, Hydrocyanation, Asymmetric Hydrogenation | Steric bulk influences enantioselectivity; electronic effects modify catalyst activity. |

| Schiff Bases | Formylation of the ring, followed by condensation with an amine. | Oxidation, Epoxidation, C-C Coupling Reactions | Influence the steric and electronic environment of the metal center, affecting selectivity. |

Future Directions and Emerging Research Areas for 5,7 Dimethyl 1 Naphthol

Integration with Flow Chemistry and Sustainable Synthesis

The principles of green and sustainable chemistry are increasingly driving innovation in chemical manufacturing. Flow chemistry, which involves performing chemical reactions in a continuous stream rather than in a traditional batch reactor, is a key enabling technology in this shift. For the synthesis of compounds like 5,7-Dimethyl-1-naphthol, and its subsequent use as a building block, flow chemistry offers numerous prospective advantages over conventional batch processing.

Research into the synthesis of related β-naphthol libraries has demonstrated the power of continuous flow conditions. rsc.org In one such study, a variety of functionalized β-naphthols were successfully synthesized with reaction times as short as 160 seconds, achieving high yields and a significant throughput of 4.70 g/h on a larger scale. rsc.org This highlights the potential for rapid, reliable, and scalable production, which could be adapted for the synthesis of this compound.

The integration of flow chemistry would also align with sustainability goals by minimizing waste and improving energy efficiency. A cooperative dual-catalytic system using a heterogeneous Pd/C catalyst with Lewis acids has been successfully employed for the ortho-alkylation of phenols under solvent-free conditions, a process which was later adapted to a gram-scale flow protocol. acs.org This demonstrates that complex, multi-component reactions relevant to the synthesis of substituted aromatics can be transitioned from batch to continuous flow, enhancing sustainability. The prospective benefits of applying flow chemistry to the synthesis and derivatization of this compound are summarized below.

| Feature | Conventional Batch Synthesis | Potential Flow Synthesis |

| Heat & Mass Transfer | Often limited, leading to hotspots and potential side reactions. | Superior control due to high surface-area-to-volume ratio, enabling better reaction selectivity and safety. |

| Reaction Time | Typically hours to days. | Potentially reduced to seconds or minutes, increasing throughput. rsc.org |

| Scalability | Often problematic, requiring significant process re-optimization. | More straightforward scale-up by running the system for longer or "numbering-up" parallel reactors. rsc.org |

| Safety | Handling of large quantities of hazardous reagents and intermediates poses significant risk. | Small reaction volumes at any given time minimize risk of thermal runaways or exposure. |

| Process Control | Manual or semi-automated control of parameters like temperature and addition rates. | Precise, automated control over reaction parameters, leading to higher consistency and reproducibility. acs.org |

| Sustainability | Generates significant solvent and reagent waste, higher energy consumption. | Reduced solvent usage, improved energy efficiency, and potential for catalyst recycling loops. acs.org |

Future research would involve developing a robust flow synthesis route to this compound itself and exploring its in-line functionalization to create more complex molecules, thereby streamlining multi-step synthetic sequences into a single, continuous, and sustainable process.

Exploration of Novel Reactivity and Transformation Modes

The naphthalene (B1677914) scaffold is a cornerstone in many bioactive compounds and functional materials. anr.fr Modern synthetic chemistry offers a powerful toolkit for its functionalization that moves beyond classical electrophilic substitution. For this compound, these emerging methods promise to unlock new derivatives that are otherwise difficult to access.

C-H Functionalization: Direct C-H functionalization has emerged as a step-economical strategy for modifying aromatic cores without the need for pre-functionalized starting materials. rsc.org The hydroxyl group of this compound can act as an effective directing group to control the regioselectivity of these transformations. Research on 1-carbonylnaphthalenes has shown that palladium catalysis can achieve selective oxygenation or halogenation at either the ortho (position 2) or peri (position 8) sites, depending on the directing group and reaction conditions. anr.fr Applying these strategies to this compound could allow for the selective introduction of new functional groups at positions 2 and 8, guided by the resident hydroxyl group. The electronic influence of the methyl groups at positions 5 and 7 would further modulate this reactivity, presenting an interesting case for mechanistic study. nih.gov

Cycloaddition Reactions: Cycloaddition reactions offer a powerful method for constructing complex polycyclic and heterocyclic systems. Naphthol derivatives have been shown to participate in various cycloaddition pathways.

[3+2] Cycloadditions: A transition-metal-free, Brønsted acid-catalyzed [3+2] cycloaddition between 2-naphthols and donor-acceptor cyclopropanes has been developed to create naphthalene-fused cyclopentanes. nih.gov

[4+2] Cycloadditions: Researchers have developed a method to generate reactive β-naphtha-1-thioquinones from 2-naphthols, which can then be trapped in situ via Diels-Alder reactions to form naphtha-oxathiane derivatives. rsc.org

1,3-Dipolar Cycloadditions: 1-Nitroso-2-naphthol has been used in 1,3-dipolar cycloadditions to synthesize substituted naphtho[1,2-d]oxazoles. ingentaconnect.com

Exploring these cycloaddition strategies with this compound could yield novel, complex heterocyclic structures built upon its dimethylnaphthalene framework, with potential applications in medicinal chemistry and materials science.

| Reaction Type | Potential Reactive Site(s) on this compound | Potential Outcome/Product Class | Rationale / Related Work |

| Directed C-H Activation | C2 (ortho), C8 (peri) | Functionalized naphthols (e.g., halogenated, oxygenated) | The hydroxyl group can direct metal catalysts to functionalize adjacent C-H bonds. anr.fr |

| [3+2] Cycloaddition | C1-C2 bond and OH group | Naphthalene-fused cyclopentanes | Based on reactions of 2-naphthols with donor-acceptor cyclopropanes. nih.gov |

| [4+2] Cycloaddition | C1-C4 diene system | Naphtha-oxathiane derivatives | Via in situ generation of a thioquinone intermediate using reagents like DAST. rsc.org |

| Oxidative Coupling | Phenolic OH and aromatic ring | Dimeric or polymeric structures | Oxidation of naphthols can lead to radical species that couple to form larger molecules. acs.org |

The interplay between the directing hydroxyl group and the electronically donating methyl groups makes this compound a compelling substrate for investigating the scope and regioselectivity of these modern synthetic transformations.

Advanced Materials Science Applications Beyond Basic Intermediacy

The utility of naphthols extends far beyond their use as simple chemical intermediates, with many derivatives serving as key components in functional polymers, sensors, and optical materials. britannica.comresearchgate.net The unique substitution pattern of this compound makes it an intriguing candidate for the development of next-generation advanced materials.

Multifunctional Material Systems (MFMS): Theoretical studies have systematically investigated how substituents on the 1-naphthol (B170400) ring influence its reactivity and properties for applications in MFMS, such as non-linear optical (NLO) devices and anti-corrosion coatings. researchgate.net Key findings indicate that the stability and polarizability are highly dependent on the type and position of substituents. The presence of electron-donating groups, such as the methyl groups in this compound, is predicted to increase NLO effects. researchgate.net Furthermore, the distribution of substituents across both rings could lead to unique electronic properties compared to isomers where substituents are on the same ring. researchgate.net This suggests that this compound could serve as a monomer or dopant for creating materials with tailored optical or protective properties.

Functional Polymers: Naphthol derivatives are valuable monomers for creating functional polymers. For instance, horseradish peroxidase has been used to catalyze the oxidative polymerization of 2-naphthol (B1666908), yielding a fluorescent polymer with a quinonoid structure. acs.org Similarly, naphthoxazine-functionalized polymers have been synthesized from 2-naphthol to create thermosetting resins with superior thermal and mechanical properties. researchgate.net Given these precedents, this compound could be explored as a monomer for enzymatic or chemical polymerization. The resulting polymers would incorporate the dimethylnaphthalene unit, potentially leading to materials with distinct properties, such as:

Enhanced Solubility: The methyl groups may improve solubility in organic solvents, facilitating processing.

Tunable Electronic Properties: The electron-donating nature of the methyl groups could alter the polymer's band gap and fluorescence characteristics.

High Thermal Stability: The inherent stability of the naphthalene core could contribute to robust, heat-resistant polymers. researchgate.net

Organic Electronics: The naphthalene core is a key component in materials for organic electronics. Naphthalene diimides (NDIs), for example, are widely studied for their n-type semiconductor properties and are used in organic field-effect transistors (OFETs) and photovoltaic cells. mdpi.com While this compound is not an NDI, its potential to be converted into new derivatives or polymers opens avenues for creating novel p-type (hole-transporting) materials. Its electron-rich nature, enhanced by the two methyl groups, makes it a suitable building block for donor materials in donor-acceptor systems relevant to organic electronics.

| Potential Application Area | Relevant Property of this compound | Prospective Material Type | Supporting Research |

| Non-Linear Optics (NLO) | Electron-rich aromatic system with donor groups (-OH, -CH₃). | Doped glasses, functional polymers. | Theoretical studies show electron-donating groups on the naphthol core enhance NLO effects. researchgate.net |

| Anti-Corrosion Coatings | Potential to form stable, passivating films upon polymerization. | Naphthol-based polymer films. | Poly(5-amino-1-naphthol) has shown corrosion protection capabilities. researchgate.net |

| Fluorescent Polymers | Naphthalene chromophore. | Soluble, fluorescent polymers. | Enzymatic polymerization of 2-naphthol yields fluorescent polymers. acs.org |

| Thermosetting Resins | Reactive hydroxyl group for derivatization into monomers like naphthoxazines. | High-performance polynaphthoxazines. | Naphthoxazine-functionalized polymers show excellent thermal and mechanical properties. researchgate.net |

| Organic Semiconductors | Electron-rich π-conjugated system. | P-type organic materials, monomers for conductive polymers. | The naphthalene core is a proven scaffold in organic electronics. mdpi.com |

Future research efforts will likely focus on the synthesis and characterization of polymers derived from this compound and the theoretical and experimental evaluation of its electronic and optical properties to validate its potential in these advanced material applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.